molecular formula C9H6Br2N2O B1610889 1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone CAS No. 56653-42-0

1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone

Cat. No. B1610889
CAS RN: 56653-42-0
M. Wt: 317.96 g/mol
InChI Key: CEVWXGUTNVKVJI-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone , also known as 21HBMBA , belongs to the class of benzimidazole derivatives. Benzimidazole compounds exhibit diverse properties and have applications in various fields. 21HBMBA is a white crystalline substance with several aliases, including azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .


Molecular Structure Analysis

The optimized geometrical structure of 21HBMBA has been investigated using quantum computational methods. The B3LYP/6-311++G (d,p) basis set was employed. The compound’s electronic and vibrational features were studied. Vibrational assignments, Potential Energy Distribution (PED), and vibrational modes were analyzed using the Vibrational Energy Distribution Analysis (VEDA) program. Theoretical and actual NMR chemical shifts were found to be in good agreement. The UV-vis spectrum and solvent effects were also explored .

Scientific Research Applications

Synthesis and DNA Interaction

Benzimidazole derivatives have been synthesized and evaluated for their DNA binding abilities and cytotoxic effects against cancer cell lines. For instance, a series of new benzimidazole compounds demonstrated effective DNA intercalation, substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines, and significant inhibitory effects on cancer cell proliferation, indicating potential applications in cancer therapy (Paul et al., 2015).

Molecular Synthesis Techniques

Efficient synthesis methods for benzimidazole derivatives using polyphosphoric acid highlight their significance in organic chemistry and potential for creating diverse molecular architectures. These methods facilitate the creation of compounds with possible pharmacological applications (Alcalde et al., 1992).

Biological Assays and Antimicrobial Activities

Benzimidazole compounds have been explored for their biological activities. For example, certain benzimidazole derivatives showed promising antimicrobial potencies, indicating their potential as therapeutic agents against various microbial infections (Kamat et al., 2017).

Coordination Chemistry and Complex Formation

The coordination behavior of benzimidazole derivatives with metals such as Cu(II), Co(II), and Zn(II) has been studied, revealing their potential applications in the development of new metal-based drugs and as ligands in coordination chemistry (Kufelnicki et al., 2013).

Antioxidant and Cytotoxic Activities

The antioxidant and cytotoxic activities of benzimidazole derivatives have been evaluated, suggesting their potential use in developing novel antioxidants and anticancer agents. For instance, some compounds displayed moderate antioxidant activity and prominent cytotoxic activities, highlighting their therapeutic potential (Poddar et al., 2016).

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-2,2-dibromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2O/c10-8(11)7(14)9-12-5-3-1-2-4-6(5)13-9/h1-4,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVWXGUTNVKVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480878
Record name 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone

CAS RN

56653-42-0
Record name 1-(1H-Benzimidazol-2-yl)-2,2-dibromoethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56653-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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